molecular formula C7H6ClNO2 B086962 2-Chloro-5-nitrotoluene CAS No. 13290-74-9

2-Chloro-5-nitrotoluene

Cat. No. B086962
M. Wt: 171.58 g/mol
InChI Key: BGDCQZFFNFXYQC-UHFFFAOYSA-N
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Patent
US04008272

Procedure details

4-nitro-2-methyl-N-(β-aminoethyl) aniline monohydrochloride is obtained by reacting ethylene diamine with 2-chloro-5-nitro-toluene. This monohydrochloride is then reacted with potassium isocyanate to produce 4-nitro-2-methyl-N-(β-ureidoethyl) aniline, which is reduced with hydrazine and Raney's nickel to 4-amino-2-methyl-N-(β-ureidoethyl) aniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N)CN.ClC1C=CC([N+]([O-])=O)=CC=1C.Cl.[N+:17]([C:20]1[CH:29]=[CH:28][C:23]([NH:24][CH2:25][CH2:26][NH2:27])=[C:22]([CH3:30])[CH:21]=1)([O-:19])=[O:18].[N-:31]=[C:32]=[O:33].[K+]>>[N+:17]([C:20]1[CH:29]=[CH:28][C:23]([NH:24][CH2:25][CH2:26][NH:27][C:32]([NH2:31])=[O:33])=[C:22]([CH3:30])[CH:21]=1)([O-:19])=[O:18] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=CC(=C(NCCN)C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=C(NCCNC(=O)N)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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